molecular formula C22H16ClN3O4 B6138017 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B6138017
M. Wt: 421.8 g/mol
InChI Key: GJAPTVBKVIQBDK-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It has been widely used in scientific research to study the role of G9a in various biological processes.

Mechanism of Action

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a selective inhibitor of G9a histone methyltransferase, which catalyzes the methylation of H3K9. N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide binds to the SET domain of G9a and prevents it from binding to its substrate, resulting in the inhibition of H3K9 methylation.
Biochemical and Physiological Effects:
The inhibition of G9a by N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide leads to a decrease in H3K9 methylation, which can have various biochemical and physiological effects depending on the specific biological context. Some of the key effects of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide include:
1. Gene expression: H3K9 methylation is known to be involved in gene silencing, and the inhibition of G9a by N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can lead to the upregulation of specific genes.
2. Cell proliferation: G9a has been shown to play a critical role in cell proliferation, and the inhibition of G9a by N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can lead to a decrease in cell proliferation in certain contexts.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selectivity: N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a selective inhibitor of G9a and does not inhibit other histone methyltransferases, making it a valuable tool for studying the specific role of G9a in biological processes.
2. Potency: N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a potent inhibitor of G9a, with an IC50 value in the low nanomolar range, making it effective at relatively low concentrations.
Some of the key limitations of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide include:
1. Cell permeability: N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has relatively poor cell permeability, which can limit its effectiveness in certain cellular contexts.
2. Off-target effects: While N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a selective inhibitor of G9a, it can have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. Some of the key areas for future research include:
1. Combination therapies: N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have synergistic effects with other cancer therapies, and future research could explore the potential of combination therapies involving N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide.
2. Development of more potent and selective inhibitors: While N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a potent and selective inhibitor of G9a, there is still room for the development of more potent and selective inhibitors.
3. In vivo studies: While N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied in vitro, there is a need for more in vivo studies to understand its effectiveness and potential side effects in animal models.
Conclusion:
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a valuable tool for studying the role of G9a in various biological processes. Its selective inhibition of G9a histone methyltransferase has led to important insights into the role of G9a in epigenetics, cancer, and neurodevelopment. While N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several advantages and limitations for lab experiments, its potential for combination therapies and the development of more potent and selective inhibitors make it an exciting area for future research.

Synthesis Methods

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process starting from 2-amino-4-chloro-3-nitrobenzoic acid. The detailed synthesis method has been described in a scientific paper by Kubicek et al. (2007).

Scientific Research Applications

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been used in various scientific research studies to investigate the role of G9a in various biological processes. Some of the key research areas where N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been used include:
1. Epigenetics: N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been used to study the role of G9a in histone H3 lysine 9 (H3K9) methylation, which is a key epigenetic mark involved in gene regulation.
2. Cancer: G9a has been found to be overexpressed in various types of cancer, and N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been used to study the role of G9a in cancer cell proliferation, invasion, and metastasis.
3. Neurodevelopment: G9a has been shown to play a critical role in neurodevelopment, and N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been used to study the role of G9a in neural stem cell differentiation and neuronal gene expression.

properties

IUPAC Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-9-19-20(10-13(12)2)30-22(25-19)17-11-15(5-8-18(17)23)24-21(27)14-3-6-16(7-4-14)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAPTVBKVIQBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

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